6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole
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Overview
Description
6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole is a heterocyclic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and carboxylic acid derivatives.
Cyclization: The key step involves cyclization to form the benzoxazole ring. This can be achieved using reagents such as phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.
Halogenation: Introduction of bromine and fluorine atoms is achieved through halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling: Palladium catalysts (Pd/C) and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of herbicides and fungicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, owing to its unique electronic properties
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in signal transduction pathways.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole stands out due to its benzoxazole ring structure, which imparts unique electronic and steric properties. This makes it more versatile in chemical reactions and enhances its potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C8H2BrF4NO |
---|---|
Molecular Weight |
284.00 g/mol |
IUPAC Name |
6-bromo-4-fluoro-2-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H2BrF4NO/c9-3-1-4(10)6-5(2-3)15-7(14-6)8(11,12)13/h1-2H |
InChI Key |
YBWPXCZXFAWTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=N2)C(F)(F)F)F)Br |
Origin of Product |
United States |
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